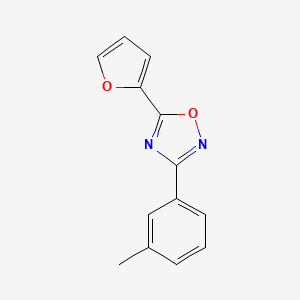
6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone, also known as DOI, is a synthetic compound that belongs to the family of phenethylamine hallucinogens. DOI has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone acts as a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone binds to the 5-HT2A receptor, it activates a signaling cascade that leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This activation of neurotransmitter release is responsible for the psychoactive effects of 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain areas of the brain, which may contribute to its psychoactive effects. 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the anterior cingulate cortex, which are involved in cognitive processes such as attention, working memory, and decision-making.
実験室実験の利点と制限
One of the advantages of using 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone is its potential for inducing hallucinations and other psychoactive effects, which may confound the results of certain experiments.
将来の方向性
There are several future directions for research on 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone. One area of interest is the potential therapeutic applications of 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone, particularly in the treatment of certain psychiatric disorders such as depression and anxiety. Another area of interest is the development of more selective agonists and antagonists of the 5-HT2A receptor, which may provide valuable insights into the role of this receptor in the brain. Additionally, further research is needed to understand the long-term effects of 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone use on the brain and the potential risks associated with its use.
Conclusion
In conclusion, 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone, or 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone, is a synthetic compound that has been extensively studied for its potential use in scientific research. Its high potency and selectivity for the 5-HT2A receptor make it a valuable tool for studying the role of this receptor in various physiological processes. However, its potential for inducing hallucinations and other psychoactive effects must be taken into consideration when using it in lab experiments. Future research on 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone may provide valuable insights into its potential therapeutic applications and the role of the 5-HT2A receptor in the brain.
合成法
The synthesis method of 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone involves several chemical reactions. The starting material for the synthesis is 2-methoxybenzaldehyde, which is converted into 2-methoxyphenylacetic acid through a Grignard reaction. The 2-methoxyphenylacetic acid is then converted into the corresponding acid chloride, which is reacted with isoindoline to form the desired product, 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone.
科学的研究の応用
6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone has been used extensively in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the serotonin 2A receptor (5-HT2A), which is a G protein-coupled receptor that is involved in various physiological processes, including perception, cognition, and mood regulation. 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone is a potent agonist of the 5-HT2A receptor, and its use in research has provided valuable insights into the role of this receptor in the brain.
特性
IUPAC Name |
6,7-dimethoxy-2-(2-methoxyphenyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-20-13-7-5-4-6-12(13)18-10-11-8-9-14(21-2)16(22-3)15(11)17(18)19/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGQKNQMDWMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=CC=C3OC)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5781601.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)

![4-methyl-6-oxo-2-[(2-oxopentyl)thio]-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5781619.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)
![N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5781638.png)
![2-[(3,3-dimethyl-2-oxobutyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5781644.png)
![N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B5781655.png)




![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)